molecular formula C10H9BrF3NOS B14068063 1-(3-Amino-4-(trifluoromethylthio)phenyl)-3-bromopropan-2-one

1-(3-Amino-4-(trifluoromethylthio)phenyl)-3-bromopropan-2-one

Cat. No.: B14068063
M. Wt: 328.15 g/mol
InChI Key: XGHIQYRWXNXIFA-UHFFFAOYSA-N
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Description

1-(3-Amino-4-(trifluoromethylthio)phenyl)-3-bromopropan-2-one is an organic compound characterized by the presence of a trifluoromethylthio group, an amino group, and a bromopropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-4-(trifluoromethylthio)phenyl)-3-bromopropan-2-one typically involves multiple steps, starting from commercially available precursors. One common method involves the trifluoromethylation of a suitable aromatic precursor, followed by bromination and subsequent amination. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions, utilizing similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-4-(trifluoromethylthio)phenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include nitro derivatives, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(3-Amino-4-(trifluoromethylthio)phenyl)-3-bromopropan-2-one has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(3-Amino-4-(trifluoromethylthio)phenyl)-3-bromopropan-2-one exerts its effects involves interactions with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The amino group can form hydrogen bonds with biological targets, while the bromopropanone moiety can undergo nucleophilic attack, leading to covalent modifications of proteins or enzymes .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H9BrF3NOS

Molecular Weight

328.15 g/mol

IUPAC Name

1-[3-amino-4-(trifluoromethylsulfanyl)phenyl]-3-bromopropan-2-one

InChI

InChI=1S/C10H9BrF3NOS/c11-5-7(16)3-6-1-2-9(8(15)4-6)17-10(12,13)14/h1-2,4H,3,5,15H2

InChI Key

XGHIQYRWXNXIFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=O)CBr)N)SC(F)(F)F

Origin of Product

United States

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